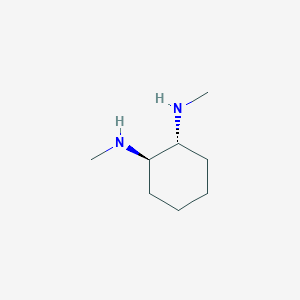

(1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine

描述

The exact mass of the compound (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHPOFJADXHYBR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20986938 | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-81-1, 68737-65-5 | |

| Record name | trans-N,N′-Dimethyl-1,2-cyclohexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67579-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-methyl[2-(methylamino)cyclohexyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine: A Comprehensive Structural Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is a chiral diamine that has garnered significant attention in the fields of asymmetric synthesis and catalysis. Its rigid cyclohexane backbone and chiral centers make it a valuable ligand for a variety of metal-catalyzed reactions, enabling the stereoselective synthesis of complex molecules. This guide provides a detailed overview of its structural properties, supported by spectroscopic and crystallographic data, along with representative experimental protocols for its characterization.

Core Structural and Physical Properties

This compound is a C2-symmetric molecule.[1] This symmetry, arising from the specific stereochemistry of the two chiral centers on the cyclohexane ring, is crucial for its effectiveness in inducing chirality in chemical transformations. The molecule can exist as a white to light yellow crystalline powder or a colorless liquid.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂ | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| CAS Number | 68737-65-5 | [2] |

| Appearance | White solid or colorless liquid | [2] |

| Melting Point | 39-44 °C | [4][5] |

| Boiling Point | ~186.8 °C at 760 mmHg | [3] |

| Density | ~0.902 g/cm³ | [4] |

| Optical Activity | [α]²⁰/D -145±5° (c=4.47 in chloroform) | [4][5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide key information about its molecular framework.

¹H and ¹³C NMR Data

The following table summarizes the key NMR data for this compound, as reported in the literature. The spectra are typically recorded in deuterated chloroform (CDCl₃).

| ¹H NMR (500.1 MHz, CDCl₃) | Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 2.33 | s | 6H | NCH₃ | |

| 2.02–2.06 | m | 2H | CHN | |

| 1.93–2.00 | m | 2H | CHCHN | |

| 1.68–1.75 | br | 2H | NH | |

| 1.61–1.67 | m | 2H | CH₂CHCHN | |

| 1.13–1.19 | m | 2H | CH₂CHCHN | |

| 0.86–0.94 | m | 2H | CH₂CHN | |

| ¹³C NMR (100.6 MHz, CDCl₃) | Chemical Shift (δ) / ppm | Assignment | ||

| 63.2 | CHN | |||

| 33.7 | CH₃ | |||

| 30.8 | CH₂CHN | |||

| 25.0 | CH₂CH₂CHN |

Data sourced from Strohmann et al. (2008).[1]

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. The crystal structure of this compound reveals a chair conformation for the cyclohexane ring with the amino groups in equatorial positions.[1] This arrangement minimizes steric hindrance and is a key feature of its effectiveness as a chiral ligand.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | P222 | [1] |

| Unit Cell Dimensions | a = 7.552 (4) Å | [1] |

| b = 8.521 (5) Å | [1] | |

| c = 14.142 (8) Å | [1] | |

| Volume | 910.0 (8) ų | [1] |

| Z | 4 | [1] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize this compound.

Synthesis of this compound

A common synthetic route to this compound starts from cyclohexene oxide.[6] The following is a representative procedure:

-

Ring-opening of Epoxide: Cyclohexene oxide is reacted with an aqueous solution of methylamine in a sealed reactor at elevated temperature (e.g., 80 °C) to yield trans-2-(methylamino)cyclohexanol.[6]

-

Formation of Aziridine: The resulting amino alcohol undergoes a Mitsunobu reaction to form the corresponding aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane.[6]

-

Ring-opening of Aziridine: The aziridine is then subjected to a ring-opening reaction with a methylamine aqueous solution at a higher temperature (e.g., 110 °C) in a sealed reactor to yield the final product, this compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Single-Crystal X-ray Diffraction

The following outlines a general procedure for the structural determination of a small organic molecule by single-crystal X-ray diffraction.[7][8][9]

-

Crystal Growth: High-quality single crystals are essential. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Data Reduction: The raw diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are extracted.

-

Structure Solution and Refinement:

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

-

Applications in Asymmetric Catalysis

This compound is widely employed as a chiral ligand in a variety of asymmetric catalytic reactions.[2] Its ability to form stable complexes with transition metals, such as copper, is central to its utility.[10]

Copper-Catalyzed Cross-Coupling Reactions

One of the most significant applications of this diamine is in copper-catalyzed C-N and C-O cross-coupling reactions.[10] In these reactions, the chiral diamine coordinates to the copper center, creating a chiral environment that influences the stereochemical outcome of the reaction. This is particularly valuable in the synthesis of chiral pharmaceuticals and agrochemicals.

References

- 1. This compound | 68737-65-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (R,R)-(-)-N,N -Dimethyl-1,2-cyclohexanediamine = 97.0 GC 68737-65-5 [sigmaaldrich.com]

- 6. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 7. excillum.com [excillum.com]

- 8. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]

- 9. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is a chiral diamine that serves as a valuable building block and ligand in asymmetric synthesis.[1][2] Its rigid cyclohexane backbone and chiral centers make it an effective component in the creation of catalysts for enantioselective reactions, which are critical in the production of optically pure pharmaceuticals and agrochemicals.[1] This technical guide provides a detailed overview of the synthesis and characterization of this important compound.

Synthesis of this compound

The primary and most widely used method for the synthesis of this compound is the Eschweiler-Clarke reaction. This reaction facilitates the methylation of primary or secondary amines to tertiary amines using formic acid and formaldehyde, with the significant advantage of avoiding the formation of quaternary ammonium salts.[3][4]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process.[5] The reaction begins with the formation of an imine from the amine and formaldehyde, which is then reduced by formic acid to the methylated amine.[3] For a primary amine, this process is repeated to yield a tertiary amine.[4][6] A key feature of this reaction is that chiral amines typically do not racemize under these conditions.[3]

A general workflow for the synthesis is presented below:

Caption: Synthesis workflow for this compound.

Experimental Protocol: Eschweiler-Clarke Methylation

The following protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[4]

-

To a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 eq), add formic acid (excess, e.g., 4.0-5.0 eq).

-

Add a 37% aqueous solution of formaldehyde (excess, e.g., 4.0-5.0 eq).

-

Heat the reaction mixture at 80-100 °C for 18-24 hours.

-

Cool the mixture to room temperature and basify to a pH of 11-12 with a strong base (e.g., NaOH or KOH).

-

Extract the aqueous phase with a suitable organic solvent, such as dichloromethane (DCM) or ether.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to afford the pure this compound.

Alternative Synthesis Method

An alternative synthesis involves the ring-opening of 7-methyl-7-azabicyclo[4.1.0]heptane with an aqueous solution of methylamine.[7][8] This reaction is typically carried out in a sealed reactor at elevated temperatures (e.g., 94-110 °C).[7][8]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A logical workflow for the characterization process is outlined below.

Caption: Logical workflow for the characterization of the final product.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C8H18N2 | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | White to light yellow solid or colorless liquid | [2] |

| Melting Point | 39-44 °C | [9] |

| Boiling Point | 78 °C at 1866 Pa | [7] |

| Optical Activity | [α]/D -145±5°, c = 4.47 in chloroform | [9] |

Spectroscopic Data

Spectroscopic methods are crucial for elucidating the structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (500.1 MHz, CDCl₃) | ¹³C NMR (100.6 MHz, CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| 0.86–0.94 (m, 2H) | CHCHN |

| 1.13–1.19 (m, 2H) | CH₂CH₂CHN |

| 1.61–1.67 (m, 2H) | CH₂CH₂CHN |

| 1.93–2.00 (m, 2H) | CHCHN |

| 2.02–2.06 (m, 2H) | CH₂CHN |

| 2.33 (s, 6H) | NCH₃ |

| Data sourced from ResearchGate.[10] |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]+ for C8H18N2 would be at m/z = 142.24.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity and enantiomeric excess of the product.

-

Gas Chromatography (GC): Can be used to determine the purity of the final product. A purity of ≥97.0% is commercially available.[9]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (ee) of the chiral diamine. Purity levels of ≥99% (Chiral HPLC) are reported.[2]

Applications in Research and Development

This compound is a versatile ligand used in a variety of catalytic processes, including:

-

Copper-catalyzed C-N coupling reactions: For the synthesis of N-arylpyridones and vinylsulfoximines.[1][8]

-

Asymmetric synthesis: It is a key component in the preparation of chiral ligands and metal complexes for enantioselective reactions.[1][10]

-

Pharmaceutical development: It serves as a building block in the synthesis of various pharmaceutical agents, including tricyclic γ-secretase modulators.[2][11]

Conclusion

The synthesis of this compound is reliably achieved through the Eschweiler-Clarke reaction, providing a straightforward route to this valuable chiral ligand. Comprehensive characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the identity, purity, and enantiomeric integrity of the final product. This guide provides the necessary technical details to support researchers and scientists in the synthesis and application of this important chemical compound.

References

- 1. This compound | 67579-81-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. prepchem.com [prepchem.com]

- 8. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 9. (R,R)-(-)-N,N′-二甲基-1,2-环己二胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 68737-65-5 [chemicalbook.com]

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine: A Technical Guide to its Mechanism of Action in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) is a C₂-symmetric chiral diamine that has emerged as a versatile and highly effective ligand in asymmetric catalysis. Its rigid cyclohexane backbone and the presence of two stereogenic centers make it an excellent chiral auxiliary for a variety of metal-catalyzed transformations, most notably in the asymmetric transfer hydrogenation of prochiral ketones and imines. This technical guide provides an in-depth exploration of the core mechanism of action of DMCDA in catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The unique N,N'-dimethylation of this ligand presents a fascinating deviation from the classical Noyori-type inner-sphere mechanism, leading to an alternative catalytic pathway.

Core Mechanism of Action: An Outer-Sphere Pathway

The catalytic action of metal complexes incorporating this compound, particularly in transfer hydrogenation, is understood to proceed via a concerted, outer-sphere mechanism . This stands in contrast to the well-established inner-sphere mechanism for catalysts bearing ligands with N-H protons, such as the parent (1R,2R)-diaminocyclohexane. The absence of the N-H moiety in DMCDA prevents the direct participation of the ligand in the proton transfer step of the classical Noyori-type bifunctional catalysis.

Instead, the catalysis is believed to be initiated by the formation of a metal hydride species. The chiral environment created by the DMCDA ligand then orchestrates the enantioselective transfer of the hydride from the metal center and a proton from a hydrogen donor (e.g., isopropanol or formic acid) to the substrate in a concerted fashion, without the substrate directly coordinating to the metal center.

A key study involving a manganese complex with DMCDA has provided significant insights through density functional theory (DFT) calculations. The proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone is as follows:

-

Activation: The pre-catalyst, a metal complex of DMCDA, is activated by a base to form an active metal-alkoxide intermediate.

-

Rate-Determining Step: A β-hydride elimination from the coordinated alkoxide generates the crucial metal-hydride species and a molecule of acetone (when isopropanol is the hydrogen source). This step is often the rate-determining step of the catalytic cycle.

-

Substrate Binding: The prochiral ketone substrate approaches the metal-hydride complex and is oriented by non-covalent interactions (e.g., hydrogen bonding, steric effects) within the chiral pocket created by the DMCDA ligand.

-

Enantioselective Hydride Transfer: In a concerted transition state, the hydride from the metal center and a proton from the hydrogen source are transferred to the carbonyl carbon and oxygen of the ketone, respectively. The stereochemistry of the resulting chiral alcohol is dictated by the facial selectivity imposed by the chiral ligand.

-

Product Release and Catalyst Regeneration: The newly formed chiral alcohol dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.

This outer-sphere mechanism highlights the crucial role of the DMCDA ligand in creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction without direct metal-substrate coordination in the key hydride transfer step.

Mechanistic Diagram

Physical and chemical properties of (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine

An In-depth Technical Guide to (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This compound , a chiral diamine, is a pivotal compound in modern chemistry. Valued for its C₂ symmetry and potent coordination ability, it serves as a critical building block for chiral ligands and catalysts in asymmetric synthesis. Its application is particularly prominent in the pharmaceutical and agrochemical industries, where the stereoselective production of molecules is paramount. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its primary applications.

Core Physical and Chemical Properties

This compound is a hygroscopic, crystalline solid at room temperature, though it is sometimes handled as a low-melting solid or colorless liquid.[1][2] Its properties are summarized below.

General and Physicochemical Data

The quantitative properties of the compound are detailed in Table 1. There is some variation in reported melting and boiling points, which may be attributed to differences in purity or measurement conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2R)-N¹,N²-Dimethylcyclohexane-1,2-diamine | [3] |

| Synonyms | (R,R)-(-)-N,N'-Dimethyl-1,2-diaminocyclohexane | [2] |

| CAS Number | 68737-65-5 | [4] |

| Molecular Formula | C₈H₁₈N₂ | [4] |

| Molecular Weight | 142.24 g/mol | [4] |

| Appearance | White to light yellow crystalline solid/powder | [1][5] |

| Melting Point | 39-44 °C | [5] |

| 17 °C | [6] | |

| Boiling Point | 78-80 °C at 18 mmHg (24 hPa) | [7] |

| 78 °C at 14 mmHg (1866 Pa) | [6] | |

| Density | 0.902 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.472 | [7] |

| Optical Activity | [α]/D = -145 ± 5° (c = 4.47 in chloroform) | [5] |

| Flash Point | 74 °C (closed cup) | [5] |

| pKa (Predicted) | 11.04 ± 0.40 | N/A |

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR): Detailed NMR data has been reported for characterization in deuterated chloroform (CDCl₃).[1]

-

¹H-NMR (500.1 MHz, CDCl₃): δ 0.86–0.94 (m, 2H, CH₂), 1.13–1.19 (m, 2H, CH₂), 1.61–1.67 (m, 2H, CH₂), 1.68–1.75 (br, 2H, NH), 1.93–2.00 (m, 2H, CH₂), 2.02–2.06 (m, 2H, CHN), 2.33 (s, 6H, NCH₃).[1]

-

¹³C-NMR (100.6 MHz, CDCl₃): δ 25.0 (CH₂CH₂CHN), 30.8 (CH₂CHN), 33.7 (CH₃), 63.2 (CHN).[1]

Crystal Structure: Single-crystal X-ray diffraction studies reveal that the compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[1] The cyclohexane ring adopts a stable chair conformation, with both N-methylamino groups situated in equatorial positions.[1] This specific stereochemistry is fundamental to its effectiveness in creating a well-defined chiral environment in catalytic processes.

Experimental Protocols

Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale and available starting materials.

Synthesis Methodologies

Method 1: From 7-Methyl-7-azabicyclo[4.1.0]heptane This protocol involves the ring-opening of an aziridine intermediate.[6]

-

Reaction Setup: A mixture of 7-Methyl-7-azabicyclo[4.1.0]heptane (36.1 g), aqueous methylamine (162 mL of a 23-30% solution), and ammonium chloride (0.5 g) is prepared in a suitable reaction vessel.

-

Heating: The mixture is heated in an oil bath at 94-99 °C for approximately 21.5 hours.

-

Work-up: After cooling the reaction mixture to 0 °C, solid sodium hydroxide (10 g) is added to basify the solution.

-

Extraction: The product is extracted with diethyl ether (4 x 100 mL portions).

-

Purification: The combined ether extracts are dried over anhydrous magnesium sulfate. The solvent is removed via evaporation, and the resulting residue is distilled under reduced pressure (bp 78 °C at 1866 Pa) to yield the pure product.[6]

Method 2: From Cyclohexene Oxide This multi-step synthesis begins with the opening of an epoxide.[8]

-

Amino Alcohol Formation: Cyclohexene oxide is reacted with 1.5 equivalents of 25-30% aqueous methylamine in a sealed reactor at 80 °C for 5 hours to form trans-2-(methylamino)cyclohexanol.

-

Aziridine Formation: The resulting amino alcohol undergoes a Mitsunobu reaction at room temperature. The pH is then adjusted from 2 to 10 to yield the intermediate 7-methyl-7-azabicyclo[4.1.0]heptane. This intermediate is typically used in the next step without further purification.

-

Ring-Opening: The crude aziridine intermediate is heated with a methylamine aqueous solution in a sealed reactor at 110 °C for 6 hours to yield the final product.[8]

Purification and Analysis

-

Purification: The primary method for purification is distillation under reduced pressure, often using a bulb-to-bulb apparatus to handle the low-melting solid.[6]

-

Analysis: Purity is commonly assessed using gas chromatography (GC) and chiral high-performance liquid chromatography (chiral HPLC), with purities of ≥97% to ≥99% being commercially available.[2][5] Structural confirmation is achieved through NMR spectroscopy and mass spectrometry.[1][3]

Applications in Asymmetric Synthesis & Drug Development

The principal application of this compound is as a chiral ligand for metal-catalyzed asymmetric reactions.[2] Its structure allows it to form stable chelate complexes with a variety of transition metals (e.g., copper, rhodium, ruthenium, zirconium), creating a defined chiral pocket around the metal center.[4][5][8]

This catalytic system is instrumental in numerous chemical transformations:

-

C-N Coupling Reactions: It is a highly effective ligand for copper-catalyzed Ullmann-type reactions, facilitating the formation of C-N bonds between aryl halides and amines or amides.[8]

-

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of complex pharmaceutical targets, including tricyclic γ-secretase modulators, which are investigated for neurological disorders.[4][5]

-

Polymer Chemistry: The compound is used to prepare chiral zirconium complexes that act as catalysts in stereoselective olefin polymerization, such as for 1-hexene.[4][5]

The general workflow for its use in catalysis is depicted below.

Caption: Asymmetric catalysis workflow using the chiral diamine ligand.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is between 2-8 °C.[5] Keep away from incompatible materials such as strong oxidizing agents and acids.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 68737-65-5 [chemicalbook.com]

- 5. (R,R)-(-)-N,N -Dimethyl-1,2-cyclohexanediamine = 97.0 GC 68737-65-5 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 [sigmaaldrich.com]

- 8. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

An In-depth Technical Guide to (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine for Researchers and Drug Development Professionals

Introduction: (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is a chiral diamine that has garnered significant attention in the fields of organic synthesis and pharmaceutical development. Its rigid cyclohexane backbone and chiral nature make it a valuable ligand for asymmetric catalysis and a key building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Nomenclature and Chemical Identity

The compound is systematically named this compound. It is also commonly referred to by several synonyms.

CAS Number: 68737-65-5[1]

Alternative Nomenclature:

-

(R,R)-(-)-N,N'-Dimethyl-1,2-diaminocyclohexane[2]

-

(1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine

-

trans-(1R,2R)-N,N'-Bismethyl-1,2-cyclohexanediamine[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H18N2 | [5] |

| Molecular Weight | 142.24 g/mol | [5] |

| Appearance | White to light yellow crystalline powder or low melting solid | [2] |

| Melting Point | 39-44 °C | |

| Boiling Point | 78-80 °C at 18 mmHg | |

| Optical Activity | [α]/D -145±5° (c = 4.47 in chloroform) | |

| Purity | ≥97.0% (GC) |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for its preparation.

Protocol 1: Synthesis from (1R,2R)-(-)-1,2-Diaminocyclohexane

This method involves the reductive amination of the parent diamine.

Materials:

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanoborohydride (NaCNBH3)

-

Acetonitrile

-

Acetic acid

-

Methanol

-

Dichloromethane (CH2Cl2)

-

Sodium hydroxide (NaOH)

Procedure:

-

Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in acetonitrile at room temperature.

-

Add formaldehyde (5.0 equivalents) to the solution and stir for 15 minutes.

-

Add sodium cyanoborohydride (2.0 equivalents) and continue stirring for another 15 minutes.

-

Carefully add acetic acid (4.5 equivalents) and stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, add a solution of 2% methanol in dichloromethane.

-

Wash the organic mixture three times with a 1 M aqueous solution of sodium hydroxide.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis from Cyclohexene Oxide

This multi-step synthesis starts from a readily available epoxide.

Materials:

-

Cyclohexene oxide

-

Methylamine (25-30% aqueous solution)

-

Reagents for Mitsunobu reaction (e.g., triphenylphosphine, diethyl azodicarboxylate)

-

Ammonium chloride

Procedure:

-

React cyclohexene oxide with an aqueous solution of methylamine (1.5 equivalents) in a sealed reactor at 80 °C for 5 hours to form trans-2-(methylamino)cyclohexanol.[5]

-

Subject the resulting amino alcohol to a Mitsunobu reaction at room temperature.[5]

-

Adjust the pH of the reaction mixture from 2 to 10 to yield 7-methyl-7-azabicyclo[4.1.0]heptane.[5]

-

Heat the crude 7-methyl-7-azabicyclo[4.1.0]heptane with an aqueous solution of methylamine and a catalytic amount of ammonium chloride in a sealed reactor at 94-99 °C for approximately 21.5 hours.[4]

-

After cooling, treat the mixture with solid sodium hydroxide and extract with ether.[4]

-

Dry the combined ether extracts over anhydrous magnesium sulfate, evaporate the solvent, and distill the residue to obtain trans-N,N'-dimethylcyclohexane-1,2-diamine.[4]

Applications in Research and Drug Development

This compound is a versatile molecule with significant applications in both academic research and the pharmaceutical industry.

Chiral Ligand in Asymmetric Catalysis

The C2 symmetry and chirality of this diamine make it an excellent ligand for various metal-catalyzed asymmetric reactions. It is particularly effective in copper-catalyzed reactions.

Ullmann-Type Coupling Reactions: this compound, in combination with a copper(I) source (e.g., CuI), forms a highly efficient catalyst for Ullmann-type C-N and C-O cross-coupling reactions. This catalytic system is effective for the N-amidation of aryl and heteroaryl halides and the N-arylation of indoles.[5]

Experimental Workflow: Ullmann-Type Coupling

Caption: General workflow for a copper-catalyzed Ullmann-type coupling reaction.

Building Block for Pharmaceutical Synthesis

The chiral scaffold of this compound is incorporated into the structure of several important pharmaceutical compounds.

Oxaliplatin Precursor: This diamine is a key intermediate in the synthesis of Oxaliplatin, a third-generation platinum-based chemotherapeutic agent used in the treatment of colorectal cancer.[6] The diaminocyclohexane (DACH) ligand in Oxaliplatin is crucial for its mechanism of action and its ability to overcome resistance to other platinum-based drugs.[2][7]

γ-Secretase Modulators: this compound is utilized in the synthesis of tricyclic γ-secretase modulators. These modulators are being investigated as potential therapeutic agents for Alzheimer's disease by altering the production of amyloid-β peptides.

Signaling Pathways of Associated Pharmaceuticals

While this compound itself is not directly involved in signaling pathways, the pharmaceuticals derived from it have well-defined mechanisms of action that involve key cellular signaling cascades.

Oxaliplatin-Induced Apoptosis Pathway

Oxaliplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which leads to the activation of apoptotic pathways.

Signaling Pathway: Oxaliplatin-Induced Apoptosis

Caption: Simplified signaling cascade of Oxaliplatin-induced apoptosis.

The formation of DNA adducts by Oxaliplatin obstructs DNA replication and transcription, triggering a DNA damage response.[2][8] This can lead to the activation of the tumor suppressor protein p53, which in turn promotes the translocation of pro-apoptotic proteins like Bax to the mitochondria.[9] This event results in the release of cytochrome c into the cytosol, which activates a cascade of caspases, ultimately leading to programmed cell death (apoptosis).[2][9]

γ-Secretase Modulation in Alzheimer's Disease

γ-Secretase modulators, synthesized using the diamine scaffold, target the processing of the Amyloid Precursor Protein (APP), a key event in the pathology of Alzheimer's disease.

Signaling Pathway: γ-Secretase Modulation

Caption: Mechanism of γ-secretase modulation in APP processing.

γ-Secretase is a protease that cleaves APP to produce amyloid-β (Aβ) peptides of varying lengths. The accumulation of the longer, more amyloidogenic Aβ42 is a hallmark of Alzheimer's disease. γ-Secretase modulators do not inhibit the enzyme but alter its activity to favor the production of shorter, less harmful Aβ peptides, thereby reducing the formation of Aβ42 and amyloid plaques.[10][11][12] An important consideration in targeting γ-secretase is its role in cleaving other substrates, such as the Notch receptor, which is crucial for normal cell signaling.[10][13] GSMs are designed to selectively modulate APP processing with minimal impact on Notch signaling.[11]

References

- 1. 68737-65-5|this compound|BLD Pharm [bldpharm.com]

- 2. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 3. chemimpex.com [chemimpex.com]

- 4. prepchem.com [prepchem.com]

- 5. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 6. (1R,2R)-(-)-1,2-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 7. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Network insights on oxaliplatin anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 13. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chirality and Stereochemistry of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is a C₂-symmetric chiral diamine that has garnered significant attention as a versatile ligand and building block in asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it a highly effective component in the construction of chiral catalysts for a variety of organic transformations, including carbon-carbon and carbon-heteroatom bond formation. This technical guide provides a comprehensive overview of the synthesis, stereochemical properties, and applications of this compound, with a particular focus on its role in drug development and asymmetric catalysis. Detailed experimental protocols and mechanistic insights are presented to facilitate its practical application in a research and development setting.

Introduction

Chirality plays a pivotal role in the biological activity of pharmaceutical compounds. The stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of synthetic methodologies that allow for the selective synthesis of a single enantiomer is of paramount importance in modern drug discovery. Chiral ligands, which can coordinate to a metal center to create a chiral catalytic environment, are instrumental in achieving high levels of enantioselectivity in chemical reactions.

This compound, a derivative of (1R,2R)-1,2-diaminocyclohexane, is a prominent member of the C₂-symmetric chiral diamine family. The two stereogenic centers on the cyclohexane ring, with the (R,R) configuration, create a well-defined and conformationally rigid scaffold. The presence of two methyl-substituted amino groups provides two coordination sites for metal ions, making it an excellent ligand for a range of transition metals, including copper, rhodium, and palladium. This guide will delve into the core aspects of this important chiral auxiliary.

Physicochemical and Stereochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] The cyclohexane ring adopts a stable chair conformation with the two N,N'-dimethylamino groups occupying equatorial positions to minimize steric hindrance.[1] This conformational rigidity is a key factor in its ability to induce high stereoselectivity in catalytic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 68737-65-5 | [3] |

| Molecular Formula | C₈H₁₈N₂ | [3] |

| Molecular Weight | 142.24 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 39-44 °C | [4] |

| Boiling Point | 78-80 °C at 18 mmHg | [5] |

| Optical Rotation | [α]²⁰/D = -145° (c=4.47 in chloroform) | [4] |

| Density | 0.902 g/mL at 25 °C | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 0.86–0.94 (m, 2H), 1.13–1.19 (m, 2H), 1.61–1.67 (m, 2H), 1.68–1.75 (br, 2H, NH), 1.93–2.00 (m, 2H), 2.02–2.06 (m, 2H), 2.33 (s, 6H, NCH₃) | [6] |

| ¹³C NMR (CDCl₃) | δ 25.0, 30.8, 33.7, 63.2 | [6] |

| IR, MS | Available through spectral databases. | [7] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically starts from racemic trans-1,2-diaminocyclohexane, which is a commercially available bulk chemical. The synthesis involves two key steps: chiral resolution of the racemic diamine and subsequent N-methylation of the desired enantiomer.

Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane

A common and effective method for the resolution of racemic trans-1,2-diaminocyclohexane is through diastereomeric salt formation with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane

-

A solution of L-(+)-tartaric acid in methanol is slowly added to a solution of racemic trans-1,2-diaminocyclohexane in methanol.

-

The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature.

-

The precipitated solid, which is the less soluble (1R,2R)-diammonium-(L)-tartrate salt, is collected by filtration.

-

The collected salt is recrystallized from methanol to improve diastereomeric purity.

-

The purified diastereomeric salt is then treated with an aqueous solution of a strong base, such as sodium hydroxide, to liberate the free (1R,2R)-1,2-diaminocyclohexane.

-

The free diamine is extracted into an organic solvent (e.g., dichloromethane), and the organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure to yield enantiomerically pure (1R,2R)-1,2-diaminocyclohexane.

N-Methylation of (1R,2R)-1,2-Diaminocyclohexane

The Eschweiler-Clarke reaction is a highly efficient method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[1][8][9] This reaction is particularly well-suited for the synthesis of this compound as it proceeds without racemization of the chiral centers and avoids the formation of quaternary ammonium salts.[8]

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction [1][8][9]

-

To a solution of (1R,2R)-1,2-diaminocyclohexane in formic acid, an aqueous solution of formaldehyde is added portion-wise while maintaining the temperature below 60 °C.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

The mixture is cooled to room temperature and made alkaline by the addition of a strong base (e.g., NaOH pellets or a concentrated solution).

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation under reduced pressure to afford pure this compound.

Applications in Asymmetric Catalysis and Drug Development

The C₂-symmetric nature and the ability to form stable chelate complexes with various transition metals make this compound a highly effective ligand in a wide range of asymmetric catalytic reactions.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

One of the most significant applications of this compound is as a ligand in copper-catalyzed N-arylation reactions, also known as the Ullmann condensation. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds. The use of this chiral diamine ligand allows for milder reaction conditions and a broader substrate scope compared to the classical Ullmann reaction.

Catalytic Cycle of Copper-Catalyzed N-Arylation

The catalytic cycle is believed to involve the following key steps:

-

Ligand Exchange: The this compound ligand coordinates to a Cu(I) salt.

-

Deprotonation: In the presence of a base, the amine or amide substrate is deprotonated.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The aryl group and the nitrogen nucleophile reductively eliminate from the copper center, forming the desired C-N bond and regenerating the active Cu(I) catalyst.

Role in the Synthesis of γ-Secretase Modulators

This compound has been identified as a key component in the synthesis of certain γ-secretase modulators (GSMs).[3][4] GSMs are a class of small molecules being investigated for the treatment of Alzheimer's disease. They selectively modulate the activity of γ-secretase, an enzyme involved in the production of amyloid-β peptides, to favor the formation of shorter, less aggregation-prone Aβ species. The precise stereochemistry imparted by the chiral diamine ligand is often crucial for the desired biological activity of the final drug candidate. While specific proprietary synthetic routes are often not fully disclosed, the use of this ligand in multicomponent reactions to construct complex heterocyclic scaffolds is a common strategy.[4]

Experimental Protocol: Example of an Asymmetric Reaction

While a specific protocol for a γ-secretase modulator is not publicly available, a general procedure for a related copper-catalyzed asymmetric reaction is provided below.

General Protocol for Copper-Catalyzed Asymmetric Arylation of Phenols

-

To an oven-dried Schlenk tube is added CuI (5 mol%), this compound (10 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The aryl halide (1.0 equiv.), the phenol (1.2 equiv.), and a dry solvent (e.g., toluene or dioxane) are added via syringe.

-

The reaction mixture is stirred at the specified temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours), monitoring the progress by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired enantiomerically enriched product.

Conclusion

This compound is a valuable and highly effective chiral ligand in asymmetric synthesis. Its well-defined stereochemistry and conformational rigidity are key to its success in inducing high levels of enantioselectivity in a variety of metal-catalyzed reactions. The straightforward synthesis from readily available starting materials further enhances its appeal. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this chiral diamine can open up new avenues for the efficient and stereoselective synthesis of complex, biologically active molecules. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for the successful implementation of this compound in the laboratory.

References

- 1. grokipedia.com [grokipedia.com]

- 2. (1R,2R)-(-)-1,2-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 68737-65-5 [chemicalbook.com]

- 4. (R,R)-(-)-N,N -Dimethyl-1,2-cyclohexanediamine = 97.0 GC 68737-65-5 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(68737-65-5) 1H NMR spectrum [chemicalbook.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

The Chiral Ligand (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine: A Technical Guide to Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine , a C2-symmetric chiral diamine, has emerged as a valuable ligand and building block in modern organic synthesis. Its unique stereochemistry and ability to form stable metal complexes make it a powerful tool in asymmetric catalysis, particularly in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.[1] This technical guide provides a comprehensive overview of its commercial availability, key applications, and detailed experimental protocols for its use.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and specifications can vary, so it is crucial to select a supplier that meets the requirements of the intended application. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity/Assay | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| Chem-Impex | This compound | 68737-65-5 | ≥ 99% (Chiral HPLC) | C₈H₁₈N₂ | 142.24 | Offers detailed safety data sheets and certificates of analysis.[1] |

| ChemicalBook | This compound | 68737-65-5 | 99% | C₈H₁₈N₂ | 142.24 | Lists multiple suppliers with varying prices.[2] |

| Sigma-Aldrich | (R,R)-(−)-N,N′-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 | ≥97.0% (GC) | C₈H₁₈N₂ | 142.24 | Provides detailed physical properties and safety information.[3] |

| Fisher Scientific | This compound, 95% | 68737-65-5 | 95% | C₈H₂₀N₂ | 144.26 | |

| BLDpharm | This compound | 68737-65-5 | Not specified | C₈H₁₈N₂ | 142.24 | |

| Chongqing Chemdad Co. | This compound | 68737-65-5 | Not specified | C₈H₁₈N₂ | 142.24 |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder or solid.[4] |

| Melting Point | 39-44 °C[3][4] |

| Boiling Point | ~186.8 °C at 760 mmHg |

| Density | ~0.902 g/cm³[4] |

| Optical Activity | [α]/D ≈ -145° (c=4.47 in chloroform)[3][4] |

| Storage | Store at 2-8°C in a dark, inert atmosphere.[1] |

Key Applications in Organic Synthesis

This compound is primarily utilized as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. Its bidentate nature allows for the formation of stable chelate complexes with transition metals, creating a well-defined chiral environment that influences the stereochemical outcome of the reaction.

Copper-Catalyzed Ullmann-Type C-N Coupling Reactions

One of the most significant applications of this diamine is as a ligand in copper-catalyzed Ullmann-type cross-coupling reactions for the formation of C-N bonds.[5] This reaction is a powerful tool for the synthesis of N-arylated compounds, which are prevalent in pharmaceuticals and functional materials. The diamine ligand accelerates the reaction and allows for milder reaction conditions compared to traditional Ullmann reactions.[6][7]

Asymmetric Reduction of Ketones

The chiral diamine can also be employed in the asymmetric reduction of prochiral ketones to form enantioenriched secondary alcohols.[8] These chiral alcohols are valuable intermediates in the synthesis of numerous biologically active molecules. The diamine, in combination with a borane reducing agent, forms a chiral complex that delivers the hydride to the ketone in a stereoselective manner.[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of (1R,2R)-1,2-diaminocyclohexane. A representative, though not fully detailed, procedure is the hydrolysis of (R3a,R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using HCl-methanol.[2][4]

A more explicit, multi-step synthesis starting from 7-Methyl-7-azabicyclo[4.1.0]heptane has been described:

Procedure:

-

7-Methyl-7-azabicyclo[4.1.0]heptane (36.1 g), an aqueous solution of methylamine (162 ml of a 23-30% solution), and ammonium chloride (0.5 g) are heated in an oil bath at 94-99°C for 21.5 hours.

-

After cooling to 0°C, solid sodium hydroxide (10 g) is added.

-

The mixture is extracted four times with 100 ml portions of ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate.

-

The ether is evaporated, and the residue is distilled to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.[9]

Copper-Catalyzed N-Arylation of Hydantoins

This protocol describes the N1-arylation of hydantoins using a copper(I) iodide and this compound catalytic system.[5]

Materials:

-

Hydantoin substrate

-

Aryl halide (iodide or bromide)

-

Copper(I) iodide (CuI)

-

This compound

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the hydantoin (1.0 equiv), aryl halide (1.2 equiv), CuI (0.1 equiv), this compound (0.2 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Asymmetric Reduction of a Prochiral Ketone

This protocol outlines a general procedure for the enantioselective reduction of a ketone using a thiourea-amine catalyst derived from this compound.[8]

Materials:

-

Prochiral ketone

-

Thiourea-amine catalyst (derived from this compound)

-

Catecholborane

-

Anhydrous solvent (e.g., toluene)

-

4 Å molecular sieves

Procedure:

-

To an oven-dried reaction vessel containing 4 Å molecular sieves, add the thiourea-amine catalyst (10 mol%).

-

Place the vessel under an inert atmosphere (argon).

-

Add anhydrous toluene, followed by the ketone (1.0 equiv).

-

Cool the mixture to the desired temperature (e.g., -46 °C).

-

Add catecholborane (1.6 equiv) dropwise.

-

Stir the reaction at this temperature for 24-36 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., methanol).

-

Allow the mixture to warm to room temperature and then partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting chiral alcohol by column chromatography.[8]

Visualizations

The following diagrams illustrate the logical flow and mechanisms involved in the key applications of this compound.

Caption: Experimental workflow for the asymmetric reduction of a ketone.

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann C-N coupling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 68737-65-5 [chemicalbook.com]

- 3. (R,R)-(-)-N,N -Dimethyl-1,2-cyclohexanediamine = 97.0 GC 68737-65-5 [sigmaaldrich.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Copper-Mediated N-Arylations of Hydantoins | Minakem [minakem.com]

- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]

- 8. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Safe Handling of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine, a chiral diamine essential in asymmetric synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The primary hazards are its corrosivity and acute toxicity if ingested.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger

Hazard Pictograms:

Physicochemical and Toxicological Data

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |

| Appearance | White solid or colorless liquid | Chem-Impex |

| Boiling Point | 78-80 °C at 18 mmHg | Sigma-Aldrich |

| Melting Point | 39-44 °C | Sigma-Aldrich |

| Density | 0.902 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 74 °C (165.2 °F) - closed cup | Sigma-Aldrich |

| CAS Number | 68737-65-5 | ChemicalBook |

Table 2: Toxicological Data

| Endpoint | Value | Species | Classification |

| Oral Toxicity | No specific LD50 data available in reviewed sources. | Not specified | GHS Category 4: Harmful if swallowed[1] |

| Dermal Toxicity | No data available. | Not specified | Causes severe skin burns.[1] |

| Inhalation Toxicity | No data available. | Not specified | May cause respiratory irritation.[1] |

Laboratory Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and risk. The following workflow outlines the key stages from receipt to disposal.

References

The Pivotal Role of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine as a Chiral Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine , a C₂-symmetric chiral diamine, has emerged as a highly effective ligand in asymmetric catalysis. Its rigid cyclohexane backbone and tunable electronic properties make it a valuable tool for inducing high stereoselectivity in a variety of metal-catalyzed transformations. This technical guide provides an in-depth overview of its synthesis, applications, and the mechanistic principles that underpin its efficacy, with a focus on palladium-catalyzed asymmetric allylic alkylation (AAA).

Synthesis of this compound

The enantiomerically pure ligand can be synthesized from (1R,2R)-diaminocyclohexane, which is commercially available. A common synthetic route involves the reductive amination of the diamine with formaldehyde.

Experimental Protocol: Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine

A detailed, representative protocol for the synthesis of the racemic trans-isomer is described below. The synthesis of the enantiomerically pure (1R,2R) isomer would start from the corresponding enantiomerically pure diamine.

Materials:

-

7-Methyl-7-azabicyclo[4.1.0]heptane

-

Methylamine (23-30% aqueous solution)

-

Ammonium chloride

-

Sodium hydroxide

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 7-Methyl-7-azabicyclo[4.1.0]heptane (36.1 g), methylamine (162 ml of a 23-30% aqueous solution), and ammonium chloride (0.5 g) is heated in an oil bath at 94-99°C for 21.5 hours.

-

After cooling to 0°C, 10 g of solid sodium hydroxide is added to the mixture.

-

The mixture is extracted four times with 100 ml portions of ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate.

-

The ether is evaporated, and the residue is distilled to yield trans-N,N'-dimethylcyclohexane-1,2-diamine (boiling point 78°C at 1866 Pascal). The product solidifies upon standing with a melting point of 17°C.[1]

Application in Asymmetric Catalysis

This compound has proven to be a versatile ligand for a range of asymmetric reactions. Its primary application lies in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

In Pd-catalyzed AAA, the this compound ligand coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack on a π-allyl palladium intermediate, leading to the formation of an enantioenriched product.

| Entry | Ligand | Solvent | Additive | Time (h) | Conversion (%) | ee (%) | Configuration |

| 1 | Derivative of (R,R)-1,2-diaminocyclohexane | THF | KOAc | 22 | 83 | 94.8 | R |

| 2 | Derivative of (R,R)-1,2-diaminocyclohexane | CH₂Cl₂ | KOAc | 12 | 65 | 88.0 | R |

| 3 | Derivative of (R,R)-1,2-diaminocyclohexane | THF | LiOAc | 12 | 74 | 88.3 | R |

Data is illustrative and based on the performance of closely related thiophene diamine derivatives of (R,R)-1,2-diaminocyclohexane.

Experimental Protocol: Representative Pd-Catalyzed Enantioselective Allylic Alkylation

The following is a general procedure for a Pd-catalyzed asymmetric allylic alkylation, which can be adapted for use with this compound.

Materials:

-

[PdCl(π-C₃H₅)]₂ (palladium catalyst precursor)

-

This compound (chiral ligand)

-

rac-1,3-Diphenyl-2-propenyl acetate (substrate)

-

Dimethyl malonate (nucleophile)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) (base)

-

Potassium acetate (KOAc) or Lithium acetate (LiOAc) (additive)

-

Dry Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

Procedure:

-

A mixture of the chiral ligand and [PdCl(π-C₃H₅)]₂ in dry THF is stirred at room temperature for 30 minutes under a nitrogen atmosphere.

-

A solution of rac-1,3-diphenyl-2-propenyl acetate in THF is added to the catalyst solution.

-

Dimethyl malonate, BSA, and a catalytic amount of KOAc or LiOAc are subsequently added.

-

The reaction mixture is stirred at the desired temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solution is diluted with CH₂Cl₂ and purified by flash chromatography to isolate the enantioenriched product.

Mechanistic Insights

The mechanism of the palladium-catalyzed asymmetric allylic alkylation is a well-studied catalytic cycle. The key steps are illustrated in the diagram below.

Caption: Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation.

The catalytic cycle begins with the oxidative addition of a Pd(0) complex, bearing the chiral ligand (L*), to the allylic substrate to form a π-allyl-Pd(II) intermediate. The chiral ligand creates a specific steric and electronic environment around the palladium center. This chiral complex then undergoes nucleophilic attack. The stereochemistry of the final product is determined during this step, as the chiral ligand directs the nucleophile to one of the two enantiotopic termini of the allyl group. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the enantioenriched product.

Logical Workflow for Ligand Application

The successful application of this compound in an asymmetric synthesis campaign follows a logical workflow, from ligand synthesis to final product analysis.

Caption: Workflow for asymmetric synthesis using the chiral ligand.

This workflow highlights the key stages for researchers. Following the synthesis of the ligand, the active chiral catalyst is prepared in situ. The asymmetric reaction is then performed, followed by purification and analysis to determine the yield and enantiomeric excess of the product. Based on these results, the reaction conditions can be further optimized to achieve the desired outcome.

Conclusion

This compound is a powerful and versatile chiral ligand for asymmetric catalysis. Its well-defined stereochemistry and rigid structure allow for excellent stereocontrol in a variety of transformations, most notably in palladium-catalyzed asymmetric allylic alkylation. The straightforward synthesis of the ligand and its effectiveness in inducing high enantioselectivity make it a valuable asset for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules. Further exploration of its applications in other asymmetric reactions is a promising area for future research.

References

Methodological & Application

Application Notes and Protocols for (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is a C₂-symmetric chiral diamine that serves as a versatile ligand in asymmetric synthesis.[1][2] Its rigid cyclohexane backbone and chiral centers make it an effective stereodirecting component in a variety of metal-catalyzed reactions, leading to the synthesis of enantioenriched products. This document provides detailed application notes and experimental protocols for its use in key asymmetric transformations.

Application Note 1: Manganese-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

The combination of this compound with a manganese precursor forms a highly effective catalyst for the asymmetric transfer hydrogenation (ATH) of prochiral ketones.[3][4] This method provides a cost-effective and efficient route to chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The reaction typically utilizes isopropanol as both the solvent and the hydrogen source, with a base as an activator.

Key Features:

-

High Enantioselectivity: Excellent enantiomeric excesses (ee) are achieved for a range of aryl ketones.[3]

-

Mild Reaction Conditions: The reaction proceeds under relatively mild temperatures.

-

Cost-Effective Metal: Utilizes earth-abundant and inexpensive manganese.[3]

-

In Situ Catalyst Formation: The active catalyst can be generated in situ from a manganese precursor and the chiral diamine ligand.

Quantitative Data Summary

The following table summarizes the results for the manganese-catalyzed asymmetric transfer hydrogenation of various acetophenone derivatives using this compound as the ligand.

| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 85 |

| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 87 |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 82 |

| 4 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | >99 | 84 |

| 5 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 83 |

| 6 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | >99 | 83 |

| 7 | 3'-Methylacetophenone | 1-(m-Tolyl)ethanol | >99 | 86 |

| 8 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 85 | 75 |

Data sourced from Organometallics 2019, 40 (1), 88-98.[3]

Experimental Protocols

Protocol 1: Synthesis of the Manganese Precatalyst [Mn(CO)₃Br(this compound)]

This protocol describes the synthesis of a well-defined manganese precatalyst.

Materials:

-

Mn(CO)₅Br (Manganese pentacarbonyl bromide)

-

This compound

-

n-Hexane, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Schlenk flask

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Mn(CO)₅Br (1.0 eq) in anhydrous n-hexane.

-

Add this compound (1.1 eq) to the solution.

-

Heat the mixture to reflux for several hours.

-

Allow the reaction to cool to room temperature, during which a precipitate will form.

-

Remove the solvent under vacuum.

-

Recrystallize the solid product from a mixture of dichloromethane, n-hexane, and diethyl ether at -20 °C to yield the purified manganese precatalyst.

Protocol 2: General Procedure for the Asymmetric Transfer Hydrogenation of Ketones

This protocol details the in situ preparation of the catalyst and the subsequent transfer hydrogenation.

Materials:

-

Manganese precatalyst (from Protocol 1) or Mn(CO)₅Br

-

This compound (if generating catalyst in situ)

-

Prochiral ketone (e.g., Acetophenone)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous isopropanol (i-PrOH)

-

Schlenk tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the manganese precatalyst (0.01 mmol, 1 mol%).

-

Alternatively, for in situ catalyst generation, add Mn(CO)₅Br (0.01 mmol, 1 mol%) and this compound (0.011 mmol, 1.1 mol%).

-

Add potassium tert-butoxide (0.1 mmol, 10 mol%).

-

Add the prochiral ketone (1.0 mmol).

-

Add anhydrous isopropanol (5 mL).

-

Stir the reaction mixture at 60 °C for the required time (monitor by GC or TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the conversion by GC or ¹H NMR and the enantiomeric excess by chiral HPLC or GC.

Visualizations

Caption: Workflow for Mn-catalyzed asymmetric transfer hydrogenation.

Caption: Proposed catalytic cycle for manganese-catalyzed ATH.

Other Potential Applications

While detailed protocols are provided for the manganese-catalyzed reaction, this compound has shown promise as a ligand in other metal-catalyzed transformations, including:

-

Copper-Catalyzed C-N Coupling Reactions: This ligand, in combination with a copper salt, can catalyze the formation of C-N bonds, for example, in the amidation of aryl halides.[5]

-

Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium complexes incorporating this chiral diamine can be effective catalysts for the asymmetric hydrogenation of various unsaturated substrates.

Further research and development in these areas are likely to yield robust protocols for these applications. Researchers are encouraged to explore the literature for specific methodologies related to these transformations.

References

Application Notes and Protocols: (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine as a Ligand for Copper-Catalyzed Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is a C₂-symmetric chiral diamine ligand that has proven to be highly effective in a variety of copper-catalyzed asymmetric reactions. Its rigid cyclohexane backbone and chiral environment make it an excellent choice for inducing high stereoselectivity in the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this ligand in key copper-catalyzed transformations, including asymmetric conjugate addition, Henry (nitroaldol) reactions, and Ullmann-type cross-coupling reactions.